N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWYJADPUTIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling a bromophenylcyclobutanecarboxamide intermediate with a pyrazole boronic ester. The approach is adapted from analogous palladium-mediated couplings in search results.
Synthetic Pathway
Experimental Data
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Ligand | Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene | |
| Temperature | 120°C | |
| Yield | 36–45% |
Key Observations :
-
The use of Xantphos as a ligand improves catalyst stability and yield.
-
Prolonged reaction times (>10 hours) reduce dehalogenation side products.
Direct Amidation of 4-(1H-Pyrazol-3-yl)aniline
Reaction Overview
This one-step method couples 4-(1H-pyrazol-3-yl)aniline with cyclobutanecarbonyl chloride, leveraging amide bond formation strategies observed in related compounds.
Synthetic Pathway
-
Reagents : Cyclobutanecarbonyl chloride, 4-(1H-pyrazol-3-yl)aniline, DIPEA.
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 hours.
Experimental Data
| Parameter | Value | Source Citation |
|---|---|---|
| Coupling Agent | None (direct chloride use) | |
| Base | DIPEA | |
| Solvent | DCM | |
| Temperature | 0°C → RT | |
| Yield | 50–62% |
Key Observations :
-
Slow addition of cyclobutanecarbonyl chloride minimizes exothermic side reactions.
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity.
Sequential Cyclocondensation and Amidation
Reaction Overview
This two-step approach first synthesizes the pyrazole-substituted phenyl ring via cyclocondensation, followed by amidation.
Synthetic Pathway
Experimental Data
Key Observations :
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Cyclocondensation offers regioselective pyrazole formation but requires strict stoichiometry.
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The method is scalable but less efficient than coupling strategies.
Optimization and Challenges
Catalyst Systems
Solvent and Temperature
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Polar Aprotic Solvents : DMF improves amidation yields (70%) but complicates purification.
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Elevated Temperatures : Necessary for Suzuki couplings but risk cyclobutane ring strain.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related molecules from the literature and patents:
Key Differences and Implications
Core Scaffold :
- The target compound uses a phenyl-pyrazole scaffold, while N4-cyclobutanecarbonylsulfathiazole (32) incorporates a sulfathiazole group. The latter’s sulfonamide moiety is a common feature in antimicrobial agents, suggesting divergent biological targets compared to the pyrazole-based target compound .
- CAS 1492952-76-7 employs a pyridine ring instead of phenyl, which may enhance aromatic π-π stacking interactions in protein binding .
The cyclobutane ring in both the target compound and N4-cyclobutanecarbonylsulfathiazole introduces conformational strain, which could modulate binding kinetics or metabolic stability .
Hydrogen-Bonding Capacity: The pyrazole in the target compound (N–H and aromatic N donors) may form stronger hydrogen bonds than the thiazole in compound 32, as pyrazole’s dual nitrogen atoms offer multiple interaction sites. This property is critical in molecular recognition processes, as highlighted in studies on hydrogen-bonding patterns .
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This detailed analysis focuses on its biological activity, synthesizing existing research findings, and presenting relevant case studies and data tables.
Overview of Pyrazole Derivatives
Pyrazole compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. The structure of this compound includes a cyclobutanecarboxamide moiety linked to a pyrazole ring, which is essential for its biological activity.
The synthesis of this compound typically involves the cyclocondensation of acetylenic ketones with hydrazines. A notable synthetic route includes the reaction of 1-phenyl-1H-pyrazol-3-ol with cyclobutanecarboxylic acid chloride under basic conditions.
Key Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclocondensation | Acetylenic ketone + Hydrazine | Acidic medium |
| 2 | Substitution | 1-Phenyl-1H-pyrazol-3-ol + Cyclobutanecarboxylic acid chloride | Basic medium |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. For instance, a study reported MIC values as low as 4.0 μg/ml for certain derivatives against Staphylococcus aureus .
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. The DPPH free radical-scavenging assay revealed that it possesses significant antioxidant activity compared to standard antioxidants .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Case Studies
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested for their antimicrobial properties. Among them, compounds structurally related to this compound exhibited remarkable growth inhibition against E. coli and S. aureus, with specific derivatives achieving MIC values significantly lower than standard antibiotics .
- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the interaction between this compound and target enzymes such as topoisomerase IV from S. aureus. These studies revealed favorable binding interactions, supporting its potential as a lead compound for further development in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with functionalized phenylpyrazole precursors. Key steps include amide bond formation (e.g., using EDCl/HOBt coupling agents) and pyrazole ring construction via cyclocondensation. Reaction parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
- Analytical Validation : Confirm purity and structure via -/-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Monitor byproducts using HPLC with UV detection .
Q. How can the structural conformation of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in solvents like methanol/water. Use SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and hydrogen bonding networks .
- Data Interpretation : Analyze bond lengths (e.g., C–N in carboxamide: ~1.33 Å) and torsion angles to assess steric effects from the cyclobutane ring .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Screen against kinase panels (e.g., TNIK, EGFR) due to structural similarity to pyrazole-based inhibitors. Use fluorescence polarization assays for binding affinity (IC) measurements. Include cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal structure influence its pharmacokinetic properties?
- Methodology : Perform graph set analysis (Etter’s rules) on SC-XRD data to classify hydrogen bonds (e.g., D–H···A motifs). Correlate with solubility (e.g., via shake-flask method) and logP (HPLC-derived) to predict membrane permeability .
- Case Study : If the carboxamide forms a strong N–H···O bond with adjacent molecules, this may reduce solubility but enhance crystalline stability .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Methodology : Use molecular docking (AutoDock Vina) to compare binding poses across protein isoforms. For example, if conflicting IC values arise for TNIK vs. JAK2, analyze steric clashes from the cyclobutane moiety in homology models .
- Validation : Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
Q. What strategies address low yield in stereoselective synthesis of derivatives?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess via chiral HPLC or -NMR with chiral shift reagents .
- Troubleshooting : If racemization occurs during amidation, lower reaction temperatures (<0°C) and use non-polar solvents (toluene) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in cytotoxicity results across cell lines?
- Methodology :
- Assay Variability : Standardize cell passage number, culture media, and incubation time.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
